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Compound of Interest

Compound Name: vU0361747

Cat. No.: B10771363

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor subtype 5 (mGlub), a key target in the central nervous system for the
therapeutic intervention of several neurological and psychiatric disorders. Developed at
Vanderbilt University, this compound has emerged as a valuable tool for studying the
pharmacology of mGlu5. This technical guide provides a comprehensive overview of the
synthesis and purification methods for VU0361747, based on established methodologies for
analogous mGlu5 modulators. Detailed experimental protocols, data presentation in tabular
format, and visualizations of the relevant biological pathway and experimental workflow are
included to facilitate its preparation and study in a laboratory setting.

Introduction to VU0361747

VU0361747, with the chemical formula C19H17FN202 and CAS number 1309976-66-6, is a
significant research compound in the field of neuroscience. As a positive allosteric modulator, it
does not activate the mGlu5 receptor directly but enhances the receptor's response to the
endogenous ligand, glutamate. This mechanism of action offers a more nuanced modulation of
synaptic transmission compared to direct agonists and is a promising strategy for the treatment
of conditions such as schizophrenia and fragile X syndrome. The chemical structure of
VU0361747 is (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone.
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Synthesis of VU0361747

The synthesis of VU0361747 can be achieved through a multi-step process that is analogous
to the preparation of other pyridinyl-ethynyl-piperidine derivatives developed as mGlu5 PAMs.
The general strategy involves a Sonogashira coupling to form the core structure, followed by

an amide coupling.

Proposed Synthetic Scheme

The synthesis can be logically divided into two main stages: the formation of the 6-((4-
fluorophenyl)ethynyl)nicotinic acid intermediate and its subsequent coupling with 4-
hydroxypiperidine.

6-chloronicotinic acid 1-ethynyl-4-fluorobenzene

Sonogashira Coupling
Pd catalyst, Cu(I) co-catalyst, base

6—((4—ﬂuorophenyl)ethynyl)nic@

Amide Coupling
HATU, DIPEA)

4-hydroxypiperidine

Click to download full resolution via product page

Experimental Protocols

Step 1: Synthesis of 6-((4-fluorophenyl)ethynyl)nicotinic acid

This step involves a Sonogashira cross-coupling reaction between a halogenated nicotinic acid
derivative and a terminal alkyne.

e Reagents and Materials:
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o ©6-chloronicotinic acid or 6-bromonicotinic acid

o 1l-ethynyl-4-fluorobenzene

o Palladium catalyst (e.g., Pd(PPhs)4, PdCIl2(PPhs)2)

o Copper(l) iodide (Cul)

o Asuitable base (e.g., triethylamine, diisopropylamine)

o Anhydrous solvent (e.g., DMF, THF)

e Procedure:

o To a solution of 6-chloronicotinic acid (1.0 eq) in a mixture of anhydrous DMF and
triethylamine, add 1-ethynyl-4-fluorobenzene (1.2 eq), Cul (0.1 eq), and the palladium
catalyst (0.05 eq).

o The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a
temperature ranging from 60 to 100 °C. The progress of the reaction should be monitored
by TLC or LC-MS.

o Upon completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

o The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The
agueous layer is acidified with HCI (1M) to precipitate the product.

o The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-
((4-fluorophenyl)ethynyl)nicotinic acid.

Step 2: Synthesis of VU0361747 - (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-
1-yl)methanone

This final step is an amide bond formation between the carboxylic acid synthesized in the
previous step and 4-hydroxypiperidine.

e Reagents and Materials:
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[e]

6-((4-fluorophenyl)ethynyl)nicotinic acid

o

4-hydroxypiperidine

[¢]

Amide coupling agent (e.g., HATU, HBTU, EDC)

[¢]

A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)

[e]

Anhydrous solvent (e.g., DMF, CH2Cl2)

e Procedure:

o To a solution of 6-((4-fluorophenyl)ethynyl)nicotinic acid (1.0 eq) in anhydrous DMF, add
HATU (1.2 eq) and DIPEA (2.0 eq).

o The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic
acid.

o 4-hydroxypiperidine (1.1 eq) is then added to the reaction mixture.

o The reaction is stirred at room temperature until completion, as monitored by TLC or LC-
MS.

o The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl
acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure to give the crude product.

Purification of VU0361747

Purification of the final compound is crucial to obtain a high-purity sample for biological assays.
A combination of chromatographic techniques is typically employed.

Purification Protocol

e Techniques:

o Flash column chromatography
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o Preparative high-performance liquid chromatography (HPLC)

e Procedure for Flash Column Chromatography:

o The crude product is dissolved in a minimal amount of a suitable solvent (e.g.,
dichloromethane).

o The solution is loaded onto a silica gel column.

o The column is eluted with a gradient of solvents, typically starting with a non-polar solvent
(e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl
acetate).

o Fractions are collected and analyzed by TLC or LC-MS to identify those containing the
pure product.

o The pure fractions are combined and the solvent is evaporated to yield the purified
VU0361747.

e Procedure for Preparative HPLC:

o For higher purity, the material obtained from column chromatography can be further
purified by preparative HPLC.

o A C18 reverse-phase column is commonly used.

o The mobile phase typically consists of a mixture of water and acetonitrile or methanol,
often with a small amount of an additive like formic acid or trifluoroacetic acid to improve
peak shape.

o The sample is dissolved in a suitable solvent and injected onto the column.

o The eluent is monitored by a UV detector, and the fraction corresponding to the product
peak is collected.

o The solvent is removed from the collected fraction, often by lyophilization, to yield the
highly pure VU0361747.
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Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization
of VU0361747.

Parameter Value Method of Determination
Molecular Formula C19H17FN20:2 Mass Spectrometry
Molecular Weight 336.35 g/mol Mass Spectrometry

CAS Number 1309976-66-6 Chemical Abstracts Service
Appearance White to off-white solid Visual Inspection

Purity >98% HPLC, NMR Spectroscopy
Solubility Soluble in DMSO, Methanol Experimental Observation

Signaling Pathway and Experimental Workflow
mGIlub Signaling Pathway

VUO0361747 acts on the mGlu5 receptor, which is a G-protein coupled receptor (GPCR). The
canonical signaling pathway for mGIu5 involves the activation of phospholipase C (PLC),
leading to the production of inositol trisphosphate (IPs) and diacylglycerol (DAG), which in turn
mobilize intracellular calcium and activate protein kinase C (PKC).
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Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the final pure product follows a logical sequence
of chemical synthesis and purification steps.
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Conclusion

The synthesis and purification of VU0361747 can be reliably achieved by following the well-
established chemical methodologies outlined in this guide. The successful preparation of this
potent mGlu5 PAM will enable researchers to further investigate the therapeutic potential of
modulating the mGIu5 receptor in various CNS disorders. The provided protocols and diagrams
serve as a valuable resource for scientists in the field of drug discovery and chemical biology.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of VU0361747]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10771363#vu0361747-synthesis-and-purification-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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